molecular formula C23H21N5O2 B6441136 2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)indolizine CAS No. 2549004-96-6

2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)indolizine

Cat. No.: B6441136
CAS No.: 2549004-96-6
M. Wt: 399.4 g/mol
InChI Key: CWKXRADGUIRXJZ-UHFFFAOYSA-N
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Description

This compound belongs to a class of indolizine derivatives functionalized with acylpiperidine substituents. Its structure features an indolizine core (a bicyclic heteroaromatic system) linked via a carbonyl group to a piperidine ring, which is further substituted with a pyridinylpyrimidine moiety through an ether bond.

Properties

IUPAC Name

indolizin-2-yl-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c29-22(18-13-20-3-1-2-10-28(20)16-18)27-11-6-21(7-12-27)30-23-25-14-19(15-26-23)17-4-8-24-9-5-17/h1-5,8-10,13-16,21H,6-7,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKXRADGUIRXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C(=O)C4=CN5C=CC=CC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)indolizine typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This often includes scaling up the reaction conditions and using more efficient catalysts or reagents. The use of environmentally friendly techniques and green chemistry principles is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)indolizine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents depending on the desired transformation. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the best yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce various functionalized analogs .

Scientific Research Applications

2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)indolizine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)indolizine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Indolizine Derivatives with Acylated Amines

Compound 192 (1-(Indolizin-2-ylcarbonyl)pyrrolidine)

  • Structure : Indolizine core + pyrrolidine via carbonyl.
  • Synthesis : 0.50 g indolizine-2-carboxylic acid, 0.81 g CDI, 0.66 g pyrrolidine, 30 min reaction.
  • Properties : Brown oil, mp 104–105°C, 80% yield.

Compound 193 (1-(Indolizin-2-ylcarbonyl)piperidine)

  • Structure : Indolizine core + piperidine via carbonyl.
  • Synthesis : Similar to 192 but with 0.79 g piperidine.
  • Properties : Yellow oil, mp 139–141°C, 70% yield.
  • Key Difference : Piperidine’s 6-membered ring enhances rigidity and basicity, leading to higher melting points and possibly improved receptor binding .

Target Compound

  • Structure : Indolizine core + piperidine-carbonyl + pyridinylpyrimidine-ether.
  • Inferred Properties: The pyridinylpyrimidine group likely increases molecular weight (MW ≈ 430–450 g/mol) and conjugation, which may improve UV absorption and fluorescence.
Table 1: Comparative Data for Indolizine Derivatives
Compound Molecular Formula Melting Point (°C) Yield (%) Key Structural Feature
192 C₁₆H₁₇N₃O 104–105 80 Pyrrolidine substitution
193 C₁₇H₁₉N₃O 139–141 70 Piperidine substitution
Target Compound C₂₄H₂₂N₆O₂ (estimated) N/A N/A Pyridinylpyrimidine-ether substitution

Pyridinylpyrimidine-Containing Compounds

highlights pyridinylpyrimidine isomers (e.g., 4-(2-pyridyl)pyrimidine (6)), which are structurally related to the target compound’s substituent. These isomers are noted for their coordination chemistry applications but lack detailed pharmacological data. The target compound’s pyridinylpyrimidine group may act as a bidentate ligand, offering unique metal-binding properties compared to simpler bipyridyl analogs .

Piperidine/Pyrimidine Derivatives from Patent Literature

lists piperidine derivatives with substituents like methyl, ethyl, and hydroxyethyl groups. For example:

  • 7-(1-Methylpiperidin-4-yl) : Increased lipophilicity may enhance blood-brain barrier penetration.
  • 7-[1-(2-Hydroxyethyl)piperidin-4-yl] : Hydroxyethyl group improves solubility, reducing toxicity. These analogs suggest that substituents on the piperidine ring critically influence pharmacokinetics. The target compound’s pyridinylpyrimidine-ether group may balance lipophilicity and polarity, optimizing bioavailability .

Biological Activity

The compound 2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)indolizine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Core Structure : Indolizine ring fused with a piperidine moiety.
  • Substituents : Pyridinyl and pyrimidinyl groups which are known to contribute to biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related indolizine derivative demonstrated significant inhibition of cell viability in liver cancer cell lines (HepG2 and Huh7) through apoptosis induction. The mechanism involved activation of caspase-3 and cleavage of PARP, which are critical markers for apoptotic pathways .

Cell Line IC50 (µM) Mechanism
HepG210Caspase-3 activation
Huh712PARP cleavage

The proposed mechanisms by which this compound exerts its biological effects include:

  • Apoptosis Induction : The activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Modulation : Although studies indicate minimal impact on cell cycle arrest, a significant increase in apoptotic cell populations has been observed.
  • Inhibition of Tumor Growth : In vivo studies suggest that derivatives could inhibit tumor growth significantly when administered in combination with established chemotherapeutics like gemcitabine .

Study 1: Anticancer Efficacy

In a study investigating the effects of similar indolizine compounds on liver cancer cells, researchers found that treatment with these compounds led to a dose-dependent increase in apoptosis markers. This suggests that the structural features of the indolizine scaffold are crucial for its biological activity.

Study 2: Synergistic Effects

Another study reported that combining indolizine derivatives with conventional chemotherapeutics resulted in enhanced anticancer efficacy. For instance, co-treatment with gemcitabine showed a marked reduction in cell viability compared to either agent alone, indicating potential for combination therapy strategies .

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